Octakis(dimethylsiloxy)-T8-silsequioxane
Overview
Description
Octakis(dimethylsiloxy)-T8-silsequioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with the chemical formula C16H56O20Si16. It is known for its unique cubic structure, which consists of a silicon-oxygen framework with organic groups attached to the silicon atoms. This compound is widely used in various fields due to its remarkable thermal stability, mechanical strength, and versatility in chemical modifications .
Mechanism of Action
Target of Action
Octakis(dimethylsiloxy)-T8-silsequioxane, also known as Octakis(dimethylsilyloxy)octasilsesquioxane, is a type of Polyhedral Oligomeric Silsesquioxane (POSS) that has been used in the synthesis of various hybrid polymers . The primary targets of this compound are organic groups that can be functionalized as monomers in a typical polymerization .
Mode of Action
The compound interacts with its targets through a process called hydrosilylation . In this process, this compound is reacted with allylbenzene and 1,5-hexadiene . This reaction introduces polymerizable vinyl groups to the compound .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to polymerization . The compound, after being functionalized with vinyl groups, can undergo polyaddition by hydrosilylation with bis(dimethylsilyl)benzene . This results in the formation of polymers .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could impact its distribution and availability in various applications.
Result of Action
The result of the action of this compound is the formation of polymers with moderate molecular weight that are soluble in common organic solvents . These polymers have been used in the design of nanocomposite materials and various hybrid polymers .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of a catalyst . For example, the hydrosilylation reactions used to functionalize the compound are typically carried out using a platinum catalyst . Additionally, the thermal behavior of silsesquioxane-based liquid crystals, which can be synthesized from the compound, has been shown to be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octakis(dimethylsiloxy)-T8-silsequioxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of octakis(dimethylsiloxy)octasilsesquioxane with allylbenzene and 1,5-hexadiene in the presence of a platinum catalyst, such as Karstedt’s catalyst. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of octakis(dimethylsilyloxy)octasilsesquioxane often involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Octakis(dimethylsiloxy)-T8-silsequioxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Substitution: Replacement of functional groups on the silicon atoms with other organic groups.
Polymerization: Formation of polymers by reacting with monomers containing reactive groups.
Common Reagents and Conditions
Hydrosilylation: Allylbenzene, 1,5-hexadiene, platinum catalysts (e.g., Karstedt’s catalyst), toluene as solvent.
Substitution: Various organic halides or alkylating agents, often in the presence of phase transfer catalysts.
Polymerization: Monomers with vinyl or other polymerizable groups, often under controlled temperature and pressure
Major Products Formed
Vinyl-functionalized silsesquioxanes: Formed through hydrosilylation with allylbenzene and 1,5-hexadiene.
Polymeric materials: Formed through polymerization reactions, resulting in materials with enhanced thermal and mechanical properties.
Scientific Research Applications
Octakis(dimethylsiloxy)-T8-silsequioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of hybrid organic-inorganic materials and nanocomposites.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in imaging agents and as a component in therapeutic formulations.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent thermal and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Octakis(trimethylsiloxy)silsesquioxane: Similar cubic structure but with trimethylsiloxy groups instead of dimethylsilyloxy groups.
Octakis(3-chloropropyl)silsesquioxane: Contains chloropropyl groups, making it more reactive in halogen exchange reactions.
Octakis(3-glycidoxypropyl)silsesquioxane: Functionalized with glycidoxypropyl groups, used in the synthesis of epoxy resins
Uniqueness
Octakis(dimethylsiloxy)-T8-silsequioxane is unique due to its combination of thermal stability, mechanical strength, and ease of functionalization. The dimethylsilyloxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications compared to other silsesquioxanes .
Properties
InChI |
InChI=1S/C16H48O20Si16/c1-37(2)17-45-25-46(18-38(3)4)28-49(21-41(9)10)30-47(26-45,19-39(5)6)32-51(23-43(13)14)33-48(27-45,20-40(7)8)31-50(29-46,22-42(11)12)35-52(34-49,36-51)24-44(15)16/h1-16H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAADCIRFJPCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O20Si16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460758 | |
Record name | AGN-PC-0LB9XL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125756-69-6 | |
Record name | AGN-PC-0LB9XL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octakis(dimethylsiloxy)-T8-silsequioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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